physicochemical properties of 1-Chloro-2-(ethylsulfinyl)ethane
physicochemical properties of 1-Chloro-2-(ethylsulfinyl)ethane
An In-Depth Technical Guide to 1-Chloro-2-(ethylsulfinyl)ethane (CEESO): Physicochemical Profiling and Catalytic Synthesis
Executive Summary & Strategic Importance
In the field of chemical warfare agent (CWA) defense and environmental remediation, 1-Chloro-2-(ethylsulfinyl)ethane (CAS: 27998-62-5), widely known as 2-chloroethyl ethyl sulfoxide (CEESO), serves as a critical benchmark compound[1]. It is the primary, benign oxidation product of 2-chloroethyl ethyl sulfide (CEES), which is the standard laboratory simulant for the highly vesicant bis(2-chloroethyl) sulfide (Sulfur Mustard, HD)[1][2].
The fundamental challenge in CWA decontamination is achieving selective oxidation. The thioether core of sulfur mustard and its simulants must be oxidized to a sulfoxide (CEESO) to eliminate its vesicant properties[1]. However, over-oxidation to the corresponding sulfone (CEESO2) must be strictly avoided, as the sulfone retains potent toxicity and biological reactivity[1][3]. Consequently, the selective yield of CEESO is the definitive metric for evaluating the efficacy of novel decontamination catalysts, such as metal-organic frameworks (MOFs), polyoxometalates (POMs), and bioinspired transition metal complexes[1][4][5].
Physicochemical Profiling
The transition from a thioether (CEES) to a sulfoxide (CEESO) introduces a strong dipole at the S=O bond. This structural change significantly alters the molecule's lipophilicity and vapor pressure, effectively neutralizing its ability to rapidly penetrate biological barriers—the primary mechanism of sulfur mustard toxicity[1].
The quantitative physicochemical properties of CEESO are summarized below:
| Property | Value | Method / Source |
| Chemical Name | 1-Chloro-2-(ethylsulfinyl)ethane | IUPAC Standard |
| Synonyms | 2-chloroethyl ethyl sulfoxide; CEESO | Industry Standard |
| CAS Number | 27998-62-5 | Chemical Abstracts Service[6] |
| Molecular Formula | C₄H₉ClOS | Elemental Composition[6] |
| Molar Mass | 140.63 g/mol | Calculated[6] |
| Density | 1.18 g/cm³ | Experimental Average[6] |
| Boiling Point | 234 °C | Experimental Average[6] |
| Melting Point | 38.1 °C | Experimental Average[6] |
| Flash Point | 115 °C | Experimental Average[6] |
| Log Kow (Octanol-Water) | 0.245 | Experimental Average[6] |
| Water Solubility | 0.442 mol/L | Experimental Average[6] |
Mechanistic Pathways of Formation
The catalytic detoxification of CEES relies on the precise tuning of oxidative potential. Highly active sulfur oxidation catalysts must promote the sluggish initial oxidation of the aliphatic thioether while presenting a high activation energy barrier against the secondary oxidation to the sulfone[1].
Reaction pathway: Selective oxidation of CEES to CEESO vs. toxic over-oxidation.
Experimental Workflows & Protocols
To ensure scientific integrity, the synthesis and evaluation of CEESO must be conducted using self-validating systems. Below are two field-proven protocols: one for generating analytical reference standards and another for evaluating advanced photocatalysts.
Protocol A: Standard Synthesis of CEESO Reference Material (Thermal/Acidic Oxidation)
This protocol utilizes concentrated nitric acid for the bulk synthesis of CEESO[2].
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Causality of Design: The oxidation of thioethers by strong acids is highly exothermic. A temperature-controlled water bath acts as a thermal sink; without it, localized heating would lower the activation energy barrier for the secondary oxidation step, driving the undesired formation of the sulfone. A reflux condenser is mandatory to prevent the volatilization of CEES, ensuring stoichiometric accuracy.
Step-by-Step Methodology:
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Apparatus Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Oxidant Loading: Add 10 mL of concentrated nitric acid to the flask. Submerge the flask in a water bath maintained at ambient temperature (~22 °C)[2].
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Substrate Addition: Add 2 mL of CEES dropwise to the stirring acid[2]. The dropwise addition controls the local concentration of the sulfide, preventing thermal spikes and subsequent over-oxidation.
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Reaction Monitoring: Stir the mixture continuously. Extract 10 μL aliquots every 30 minutes, neutralize, and analyze via GC-MS until the CEES peak is fully consumed and the CEESO peak is maximized.
Protocol B: Photocatalytic Degradation of CEES using Porphyrinic MOFs
This workflow evaluates the efficacy of photoactive porous materials (e.g., PCN-222/MOF-545) in generating singlet oxygen (¹O₂) for selective CEES oxidation[4].
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Causality of Design: Methanol is explicitly selected as the solvent because it stabilizes the singlet oxygen intermediate and facilitates the mass transfer required for the rapid oxidation of the lipophilic CEES[1][4]. 1-bromo-3,5-difluorobenzene is utilized as an internal standard to create a self-validating system; it accounts for any evaporative loss of the volatile CEES during the oxygen purge, ensuring that calculated conversion rates reflect true catalytic activity rather than physical loss.
Step-by-Step Methodology:
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Catalyst Dispersion: Disperse 1 mg of the MOF catalyst (e.g., free-base PCN-222) in 1 mL of methanol within a glass microwave tube[4].
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Oxygenation: Purge the dispersion with O₂ gas for 20 minutes. This saturates the solvent, providing the stoichiometric oxygen source required for ¹O₂ generation[4].
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Substrate Injection: Using a micro-syringe, inject 23 μL (0.2 mmol) of CEES and 5 μL (0.04 mmol) of 1-bromo-3,5-difluorobenzene (internal standard) into the sealed tube[4].
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Irradiation: Irradiate the stirring mixture using a white LED source[4].
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Quantification: Extract aliquots at 5-minute intervals. Analyze via GC-MS and ¹H-NMR (using CD₃OD) to quantify the selective yield of CEESO and confirm the absence of CEESO2[4].
Workflow for the photocatalytic generation and quantification of CEESO.
Analytical Characterization Diagnostics
To definitively distinguish CEESO from the unreacted CEES and the over-oxidized CEESO2, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[2][4]. In ¹H-NMR, the oxidation of the sulfur atom to a sulfoxide dramatically deshields the adjacent methylene protons, resulting in a distinct downfield chemical shift. The absence of further downfield shifting confirms that the highly toxic sulfone (CEESO2) has not been formed, validating the selectivity of the catalytic system[4].
References
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U.S. Environmental Protection Agency (EPA). "1-Chloro-2-(ethanesulfinyl)ethane Properties." CompTox Chemicals Dashboard. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts." Available at:[Link]
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Office of Scientific and Technical Information (OSTI.gov). "A solvent-free solid catalyst for the selective and color-indicating ambient-air removal of sulfur mustard." Available at:[Link]
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Northwestern University. "Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework." Available at:[Link]
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University of Aveiro (CICECO). "Detoxification of a Mustard-Gas Simulant by Nanosized Porphyrin-Based Metal-Organic Frameworks." Available at: [Link]
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Dalton Transactions (RSC Publishing). "H5PV2Mo10O40 encapsulated in MIL-101(Cr): facile synthesis and characterization of rationally designed composite materials for efficient decontamination of sulfur mustard." Available at:[Link]
Sources
- 1. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. CICECO Publication » Detoxification of a Mustard-Gas Simulant by Nanosized Porphyrin-Based Metal-Organic Frameworks [ciceco.ua.pt]
- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 5. H5PV2Mo10O40 encapsulated in MIL-101(Cr): facile synthesis and characterization of rationally designed composite materials for efficient decontamination of sulfur mustard - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
